N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide
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Overview
Description
N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and is further modified with dichlorophenyl, fluoro, and sulfonamide groups, enhancing its chemical versatility and potential utility in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multi-step organic reactions The process begins with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are critical to achieving the desired purity and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoxaline and benzene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated reagents for nucleophilic substitution and Lewis acids for electrophilic substitution.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline and benzene derivatives.
Scientific Research Applications
N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core is known to interact with DNA and proteins, potentially inhibiting key enzymes involved in cellular processes. The dichlorophenyl and sulfonamide groups enhance its binding affinity and specificity, leading to its biological effects. The compound may also modulate signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-chloro-2-methylbenzene-1-sulfonamide
- N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-ethylbenzene-1-sulfonamide
- N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonyl chloride
Uniqueness
N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and sulfonamide groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H15Cl2FN4O2S |
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Molecular Weight |
477.3 g/mol |
IUPAC Name |
N-[3-(3,4-dichloroanilino)quinoxalin-2-yl]-4-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H15Cl2FN4O2S/c1-12-10-13(24)6-9-19(12)31(29,30)28-21-20(25-14-7-8-15(22)16(23)11-14)26-17-4-2-3-5-18(17)27-21/h2-11H,1H3,(H,25,26)(H,27,28) |
InChI Key |
CFDWLXZGBHUKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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